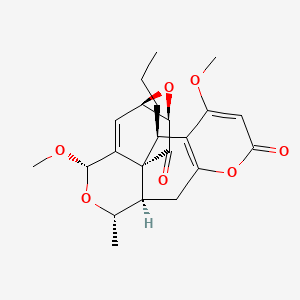
PROTAC BRD4 Degrader-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD4 Degrader-7 is a potent bromodomain BRD4 degrader. It is a click chemistry reagent that contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . This compound is part of the PROTAC (Proteolysis Targeting Chimeras) technology, which uses small molecules to degrade target proteins specifically .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-7 involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the coupling of an alkyne group with an azide group to form a triazole ring . The reaction conditions typically include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above, but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .
化学反应分析
Types of Reactions
PROTAC BRD4 Degrader-7 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This is the primary reaction used in its synthesis.
Substitution reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Copper sulfate: Used as a catalyst in CuAAC reactions.
Sodium ascorbate: Used as a reducing agent in CuAAC reactions.
Dimethyl sulfoxide (DMSO): Common solvent used in the reactions.
Major Products Formed
The major product formed from the CuAAC reaction is a triazole ring, which is a key component of the this compound molecule .
科学研究应用
PROTAC BRD4 Degrader-7 has several scientific research applications, including:
Biomolecular condensates: It is used to study the regulation of biomolecular condensates by degrading key molecules involved in these processes.
Cancer research: The compound has shown potential in inhibiting the proliferation of cancer cells by degrading BRD4, a protein involved in cancer progression.
Epigenetic studies: It is used to study the role of BRD4 in epigenetic regulation and gene expression.
作用机制
PROTAC BRD4 Degrader-7 exerts its effects by targeting the BRD4 protein for degradation. It forms a ternary complex with BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4 . This results in the downregulation of BRD4 and its associated functions, such as gene transcription and cell proliferation .
相似化合物的比较
Similar Compounds
ARV-825: Another BRD4 degrader that also targets BRD4 for degradation.
QCA570: A novel BET degrader that targets BRD4, BRD3, and BRD2.
Uniqueness
PROTAC BRD4 Degrader-7 is unique due to its specific use of click chemistry for its synthesis and its potent activity in degrading BRD4 . It also has a high degree of specificity and efficiency in targeting BRD4, making it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C26H29N5O2S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
tert-butyl 2-[(9S)-7-[4-(3-aminoprop-1-ynyl)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C26H29N5O2S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-27)28-20(14-21(32)33-26(4,5)6)24-30-29-17(3)31(24)25/h9-12,20H,13-14,27H2,1-6H3/t20-/m0/s1 |
InChI 键 |
PMSPBUOYDPYDPF-FQEVSTJZSA-N |
手性 SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C |
规范 SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


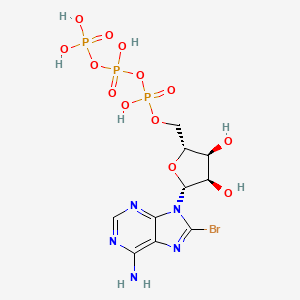
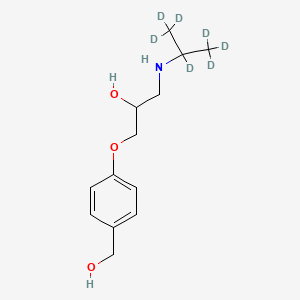

![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
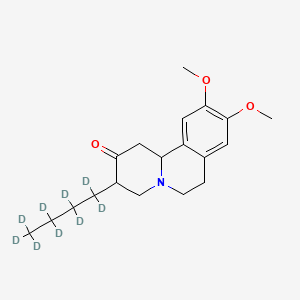
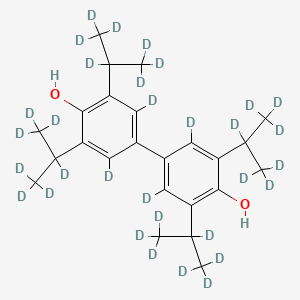
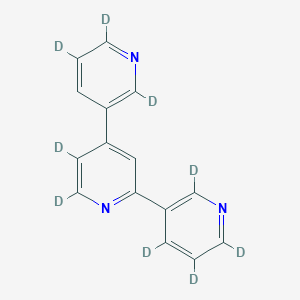
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)

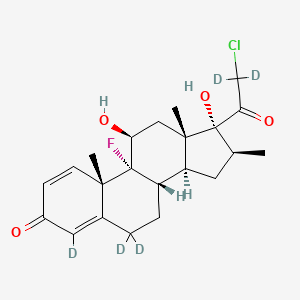
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
